molecular formula C18H12S B028480 4-Phenyldibenzothiophene CAS No. 104601-39-0

4-Phenyldibenzothiophene

Cat. No.: B028480
CAS No.: 104601-39-0
M. Wt: 260.4 g/mol
InChI Key: BMCNAHBDZUYGJG-UHFFFAOYSA-N
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Description

4-Phenyldibenzothiophene is an organic compound that belongs to the class of dibenzothiophenes. It is characterized by a thiophene ring fused with two benzene rings and a phenyl group attached to the fourth position of the dibenzothiophene structure.

Scientific Research Applications

4-Phenyldibenzothiophene has a wide range of applications in scientific research:

Future Directions

The future directions of 4-Phenyldibenzothiophene research could involve further exploration of its presence in crude oils and rock samples, and its implications for understanding the source facies, depositional environments, and thermal maturity indicators . Additionally, the synthesis methods could be further optimized for higher yields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyldibenzothiophene can be achieved through a one-pot method involving the formation of the thiophene ring. This process typically involves the use of dihalobenzenes and phenyllithium as starting materials . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, utilizing readily available reactants and minimizing waste. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyldibenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and other electrophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Phenyldibenzothiophene involves its interaction with molecular targets and pathways within biological systems. It can act as an inhibitor or modulator of specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 4-Phenyldibenzothiophene is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-phenyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12S/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCNAHBDZUYGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2SC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423764
Record name 4-Phenyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104601-39-0
Record name 4-Phenyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g (41.6 mmol) 4-dibenzothiophene boronic acid, 6.25 g (39.6 mmol) bromobenzene, 366 mg (0.39 mmol) Pd2 (dba)3, 656 mg (1.6 mmol) S-phose, 25.4 g (120 mmol) K3PO4, 180 mL toluene and 20 mL water were charged in a 500 mL flask. The mixture was heated up to reflux under nitrogen for overnight. The reaction mixture was purified by silica gel column chromatography with pure hexane as elute. ˜8.5 g (83%) white solid was obtained as product which was confirmed by MS.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
366 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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